DL-3-Phenyllactic acid
Overview
Description
DL-3-Phenyllactic acid is a group of stereoisomers, also known as 2-hydroxy-3-phenylpropanoic acid or 2-hydroxy-3-phenylpropionic acid . It is a broad-spectrum antimicrobial compound active against bacteria and fungi . It is also an urinary food intake biomarker for milk, cheese, and soy-based drinks .
Synthesis Analysis
The synthesis of DL-3-Phenyllactic acid has been studied using microwave irradiation and enzyme catalysis. Lipases from different sources were employed for the transesterification of DL-3-Phenyllactic acid. Among them, Novozyme 435 efficiently catalyzed the resolution of DL-3-Phenyllactic acid to L-(−)-O-acetyl-3-Phenyllactic acid using vinyl acetate as the acyl donor .Molecular Structure Analysis
The linear formula of DL-3-Phenyllactic acid is C6H5CH2CH(OH)COOH. It has a molecular weight of 166.17 .Chemical Reactions Analysis
The reaction of DL-3-Phenyllactic acid involves the transesterification process. The reaction obeys a ternary complex (ordered bi-bi) mechanism with inhibition by DL-3-Phenyllactic acid .Physical And Chemical Properties Analysis
DL-3-Phenyllactic acid appears as a colourless, white crystalline substance . Its melting point ranges from 122 to 124 °C .Scientific Research Applications
HPLC Method Development for DL-3-Phenyllactic Acid : Liu Chenjian (2013) developed a high-performance liquid chromatography (HPLC) method for determining DL-3-Phenyllactic acid in culture supernatant from lactic acid bacteria, highlighting its potential in food safety and microbiology research (Liu Chenjian, 2013).
Microwave Irradiation and Enzyme Catalysis in DL-3-Phenyllactic Acid Resolution : A study by G. Yadav and Sandip V. Pawar (2012) explored the synergistic effect of microwave irradiation and enzyme catalysis in the enantioselective resolution of DL-3-Phenyllactic acid, offering insights into organic synthesis and biocatalysis (G. Yadav & Sandip V. Pawar, 2012).
Enhanced PLA Production in Escherichia coli : Kawaguchi et al. (2019) reported enhanced production of Phenyllactic Acid in Escherichia coli under oxygen-limited conditions, which has implications for industrial bioprocessing and fermentation technology (Kawaguchi et al., 2019).
Antimicrobial Activity of Phenyllactic Acid : Chau Ss (2016) discussed the antimicrobial potential of Phenyllactic Acid, particularly the higher activity of D-Phenyllactic Acid compared to L-Phenyllactic Acid, which is relevant for food safety and preservatives (Chau Ss, 2016).
Enantioseparation of 3-Phenyllactic Acid : Shengqiang Tong et al. (2017) explored the enantioseparation of 3-Phenyllactic acid using chiral ligand exchange countercurrent chromatography, which has applications in pharmaceuticals and chiral chemistry (Shengqiang Tong et al., 2017).
HPLC Method for Drug Intermediates Including DL-3-Phenyllactic Acid : Alemu Tekewe et al. (2008) developed an HPLC method for quantifying DL-3-Phenyllactic acid, useful in analytical chemistry and drug research (Alemu Tekewe et al., 2008).
Study of Structural Stability and Spectra : H. Badawi et al. (2015) examined the structural stability and vibrational, NMR spectra of DL-3-Phenyllactic acid, contributing to our understanding of its chemical properties (H. Badawi et al., 2015).
Antibacterial and Antibiofilm Activity Against Enterobacter cloacae : Fang Liu et al. (2018) studied the antibacterial and antibiofilm activity of Phenyllactic Acid against Enterobacter cloacae, which is significant for controlling bacterial infections and biofilm formation (Fang Liu et al., 2018).
Antimicrobial Activity Against Salmonella enterica : N. Rodríguez et al. (2012) investigated the production of Phenyllactic Acid by lactic acid bacteria and its antimicrobial activity against Salmonella enterica, relevant to food safety and microbiology (N. Rodríguez et al., 2012).
Effects on Inactivation of Listeria monocytogenes Biofilms : Fang Liu et al. (2017) analyzed the efficacy of Phenyllactic Acid as a sanitizing agent for inactivating Listeria monocytogenes biofilms, important in food processing and safety (Fang Liu et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-hydroxy-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXXWSYKYCBWHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57618-25-4 (mono-Na salt), 57618-26-5 (Ca salt) | |
Record name | 3-Phenyllactic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30862436 | |
Record name | Benzenepropanoic acid, .alpha.-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Phenyllactic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000779 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Product Name |
DL-3-Phenyllactic acid | |
CAS RN |
828-01-3 | |
Record name | (±)-3-Phenyllactic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=828-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Phenyllactic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DL-3-Phenyllactic acid | |
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Record name | Benzenepropanoic acid, .alpha.-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzenepropanoic acid, .alpha.-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-3-phenyllactic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.437 | |
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Record name | 3-PHENYL-DL-LACTIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC6T4O59BK | |
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Record name | Phenyllactic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000779 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
98 °C | |
Record name | Phenyllactic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000779 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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